molecular formula C18H20N4O2S B11608731 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-N,N-diethylaniline

4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-N,N-diethylaniline

Cat. No.: B11608731
M. Wt: 356.4 g/mol
InChI Key: PCWPVKINGCGEDG-CPNJWEJPSA-N
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Description

4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-N,N-diethylaniline is a complex organic compound that features a benzothiazole moiety linked to a hydrazinylidene group and further connected to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-N,N-diethylaniline typically involves the condensation of 2-aminothiophenol with aromatic aldehydes under microwave-accelerated conditions using an ionic liquid such as 1-pentyl-3-methylimidazolium bromide. This method is advantageous as it does not require solvents or catalysts and allows for the recycling of the ionic liquid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-N,N-diethylaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-N,N-diethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C18H20N4O2S/c1-3-22(4-2)15-11-9-14(10-12-15)13-19-20-18-16-7-5-6-8-17(16)25(23,24)21-18/h5-13H,3-4H2,1-2H3,(H,20,21)/b19-13+

InChI Key

PCWPVKINGCGEDG-CPNJWEJPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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